Cas no 72954-06-4 (Ferrocene,1,1'-(phenylphosphinidene)-)

Ferrocene,1,1'-(phenylphosphinidene)- structure
72954-06-4 structure
Product Name:Ferrocene,1,1'-(phenylphosphinidene)-
CAS No:72954-06-4
MF:C16H13FeP
MW:292.09318614006
CID:551342
PubChem ID:24880349
Update Time:2025-11-02

Ferrocene,1,1'-(phenylphosphinidene)- Chemical and Physical Properties

Names and Identifiers

    • Ferrocene,1,1'-(phenylphosphinidene)-
    • di(cyclopenta-2,4-dien-1-yl)-phenylphosphane,iron(2+)
    • 1,1′-Bis(phenylphosphinidene)ferrocene
    • 1,1'-Bis(phenylphosphinidene)ferrocene
    • 72954-06-4
    • MDL: MFCD04974069
    • Inchi: 1S/C16H13P.Fe/c1-2-8-14(9-3-1)17(15-10-4-5-11-15)16-12-6-7-13-16;/h1-13H;/q;+2
    • InChI Key: SYBGZSPFEAGLIU-UHFFFAOYSA-N
    • SMILES: [Fe+2].P(C1C=CC=CC=1)([C]1[CH][CH][CH][CH]1)[C]1[CH][CH][CH][CH]1 |^1:8,9,10,11,12,13,14,15,16,17|

Computed Properties

  • Exact Mass: 292.03085
  • Monoisotopic Mass: 292.010423g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 204
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Melting Point: 88-92 °C (lit.)
  • Boiling Point: 373.7°C at 760 mmHg
  • Flash Point: 189.2°C
  • PSA: 0
  • LogP: 4.10730

Ferrocene,1,1'-(phenylphosphinidene)- Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Storage Condition:2-8°C

Ferrocene,1,1'-(phenylphosphinidene)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
567159-1G
Ferrocene,1,1'-(phenylphosphinidene)-
72954-06-4
1g
¥1272.49 2023-12-03

Additional information on Ferrocene,1,1'-(phenylphosphinidene)-

Exploring the Unique Properties and Applications of Ferrocene,1,1'-(phenylphosphinidene)- (CAS No. 72954-06-4)

In the realm of organometallic chemistry, Ferrocene,1,1'-(phenylphosphinidene)- (CAS No. 72954-06-4) stands out as a fascinating compound with a unique structure and versatile applications. This compound, often referred to as a phosphinidene-bridged ferrocene derivative, combines the robust electrochemical properties of ferrocene with the reactivity of phosphorus-based ligands. Researchers and industries are increasingly interested in this compound due to its potential in catalysis, material science, and even biomedical applications.

The molecular architecture of Ferrocene,1,1'-(phenylphosphinidene)- features a phenylphosphinidene group bridging two cyclopentadienyl rings of ferrocene. This configuration enhances its stability while maintaining the redox-active nature of ferrocene, making it a valuable candidate for redox-switchable catalysts. Recent studies highlight its role in asymmetric synthesis, where its chiral environment can influence stereoselective reactions—a hot topic in pharmaceutical development.

One of the most searched questions in this field is: "How does Ferrocene,1,1'-(phenylphosphinidene)- improve catalytic efficiency?" The answer lies in its dual functionality. The ferrocene core provides reversible electron transfer, while the phosphorus moiety acts as a Lewis base, facilitating substrate activation. This synergy is particularly valuable in green chemistry initiatives, where reducing energy consumption and waste is paramount. For instance, it has shown promise in hydrogenation reactions, a critical process in sustainable fuel production.

Beyond catalysis, Ferrocene,1,1'-(phenylphosphinidene)- is gaining attention in advanced materials. Its ability to form stable complexes with transition metals makes it a building block for molecular electronics and sensors. With the rise of wearable technology, researchers are exploring its use in flexible conductive polymers. Another trending search term, "Ferrocene derivatives in biosensors," reflects its potential in medical diagnostics, where its redox activity can detect biomarkers with high sensitivity.

Environmental concerns are also driving innovation. A frequently asked question is: "Is Ferrocene,1,1'-(phenylphosphinidene)- environmentally friendly?" While it is not inherently toxic, its synthesis often involves solvents that require careful handling. Recent advancements focus on solvent-free synthesis and biodegradable ligands, aligning with the global push for sustainable chemistry.

In summary, Ferrocene,1,1'-(phenylphosphinidene)- (CAS No. 72954-06-4) is a multifaceted compound bridging gaps between fundamental research and industrial applications. Its relevance to catalysis, materials science, and sustainability ensures it remains a focal point for scientific inquiry. As demand for efficient and eco-friendly solutions grows, this compound will likely play an even more significant role in shaping future technologies.

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